molecular formula C28H26N4O4S2 B2951856 2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide CAS No. 892380-60-8

2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide

Cat. No.: B2951856
CAS No.: 892380-60-8
M. Wt: 546.66
InChI Key: OZPOHHUYZQOOTL-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic molecule featuring a fused oxaza ring system, a hydroxymethyl group, and substituted aromatic moieties (2-methoxyphenyl and 3-methylsulfanylphenyl). Its synthesis likely involves multi-step organic reactions, including thiol-ether formation and acetamide coupling, as inferred from analogous heterocyclic systems . Key structural elements include:

  • Substituents: The 2-methoxyphenyl group may improve lipophilicity and π-π stacking interactions, while the 3-methylsulfanylphenyl moiety could influence metabolic stability .
  • Sulfanyl linkage: The thioether bridge between the tricyclic core and acetamide group may modulate electronic properties and solubility .

Structural elucidation of such compounds typically employs NMR (¹H, ¹³C) and X-ray crystallography, with refinement tools like SHELXL ensuring accuracy .

Properties

IUPAC Name

2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4S2/c1-16-25-21(17(14-33)13-29-16)12-22-27(36-25)31-26(20-9-4-5-10-23(20)35-2)32-28(22)38-15-24(34)30-18-7-6-8-19(11-18)37-3/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPOHHUYZQOOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4OC)SCC(=O)NC5=CC(=CC=C5)SC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The compound's structure features a unique tricyclic framework combined with various functional groups that may enhance its biological activity compared to simpler analogues. The key components include:

  • Hydroxymethyl group : Potential for oxidation reactions.
  • Methoxyphenyl and methylsulfanyl groups : May influence pharmacokinetics and binding affinity.
  • Sulfanyl acetamide moiety : Could contribute to the compound's reactivity and interaction with biological targets.

The biological activity of the compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to various receptors, modulating signaling pathways that affect cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Anticancer Activity

A study investigating the cytotoxic effects of similar compounds showed significant activity against cancer cell lines:

CompoundCell LineIC50 (μM)
Mibolerone (similar structure)HeLa (cervical cancer)35.7 ± 4.46
Metabolite 2 (related compound)HeLa46.5 ± 5.4
Compound of interestTBDTBD

Note: Further studies are needed to establish specific IC50 values for the target compound.

Antimicrobial Activity

Research on related compounds indicates potential activity against Leishmania major:

CompoundActivityIC50 (μM)
MiboleroneModerate29.64 ± 0.88
Metabolite 3Weak79.09 ± 0.06
Target compoundTBDTBD

Case Studies

  • Study on Hydroxytyrosol Derivatives : A study highlighted the biological potential of phenolic compounds similar in structure to our target compound, noting significant antioxidant and antiproliferative activities against colorectal adenocarcinoma cell lines .
  • Microbial Transformation Study : Another study explored the microbial transformation of anabolic steroids, revealing that certain metabolites exhibited cytotoxicity against various cancer cell lines . This suggests that modifications to the compound's structure can lead to enhanced biological properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight* Synthesis Method Pharmacological Notes
Target Compound Tricyclic oxaza ring 2-Methoxyphenyl, 3-MeS-phenyl ~600 g/mol Multi-step organic Hypothesized kinase inhibition
Zygocaperoside Saponin glycoside Sugar moieties ~800 g/mol Plant extraction Antioxidant, anti-inflammatory
N-Substituted 1,3,4-oxadiazole acetamides 1,3,4-Oxadiazole Indol-3-ylmethyl, varied R-groups 300–450 g/mol Cyclocondensation Antimicrobial, anticancer

*Estimated based on analogous structures.

Key Observations :

  • Complexity vs. Bioactivity : The target compound’s tricyclic core likely offers superior target specificity compared to simpler heterocycles (e.g., 1,3,4-oxadiazoles) but at the cost of synthetic complexity .
  • The 3-methylsulfanylphenyl group may reduce oxidative metabolism relative to unsubstituted phenyl rings, as seen in sulfur-containing analogues .

Computational Predictions

Machine learning models (e.g., SVM-based methods ) predict that the target compound’s sulfanyl and methoxy groups may enhance interactions with kinase ATP-binding pockets. However, these predictions require experimental validation.

Q & A

How can the synthetic route for the compound be optimized to improve yield and purity?

  • (Basic Research Question) *
    Methodological Answer:
    Optimization requires systematic experimental design, such as fractional factorial designs, to evaluate critical parameters (temperature, catalyst loading, reaction time). Statistical tools like ANOVA identify significant factors, enabling targeted adjustments. For example, protecting group strategies during intermediate synthesis can reduce side reactions. Reaction conditions should be iteratively refined using Design of Experiments (DoE) principles to minimize trial-and-error approaches .

What strategies resolve discrepancies between NMR and mass spectrometry data for structural confirmation?

  • (Advanced Research Question) *
    Methodological Answer:
    Cross-validate using single-crystal X-ray diffraction (as demonstrated in ) for unambiguous structural determination. Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For mass spectrometry inconsistencies, use high-resolution MS (HRMS) to differentiate isobaric interferences. Isotopic pattern analysis and tandem MS/MS fragmentation further clarify molecular integrity.

What safety protocols are critical for handling the compound in laboratory settings?

  • (Basic Research Question) *
    Methodological Answer:
    Adhere to GHS hazard classifications: acute toxicity (Category 4) and skin corrosion (Category 1B) . Use nitrile gloves , lab coats, and eye protection. Conduct reactions in fume hoods with secondary containment. Pre-plan spill protocols using inert adsorbents (e.g., vermiculite) and immediate decontamination with water.

How can computational models predict the compound’s interaction with cytochrome P450 enzymes?

  • (Advanced Research Question) *
    Methodological Answer:
    Combine density functional theory (DFT) for active-site geometry optimization with molecular dynamics (MD) simulations to assess binding kinetics. Tools like AutoDock Vina parameterize ligand-enzyme interactions. Integrate experimental IC50 data into computational workflows (e.g., ICReDD’s feedback loops ) to refine predictive accuracy.

What experimental designs are suitable for studying the compound’s photostability under varying pH?

  • (Advanced Research Question) *
    Methodological Answer:
    Use a central composite design (CCD) to explore pH (2–12), light intensity (300–800 lux), and exposure time (0–72 hours). Monitor degradation via HPLC-UV at λmax. Apply kinetic modeling (e.g., zero-order vs. first-order decay) and Arrhenius plots to extrapolate shelf-life under standard conditions .

Which analytical techniques effectively assess the compound’s purity post-synthesis?

  • (Basic Research Question) *
    Methodological Answer:
    HPLC-UV with a C18 column quantifies purity (>95% benchmark ). Complement with LC-MS for molecular weight confirmation and 1H-NMR integration to quantify residual solvents. For trace metals, use inductively coupled plasma mass spectrometry (ICP-MS) .

How do kinetic isotope effects clarify the sulfanyl group substitution mechanism?

  • (Advanced Research Question) *
    Methodological Answer:
    Synthesize deuterated analogs at the sulfanyl position and compare rate constants (kH/kDk_H/k_D) via stopped-flow spectroscopy. A primary isotope effect (kH/kD>2k_H/k_D > 2) indicates bond cleavage in the rate-determining step, supporting an SN2 mechanism . Validate with DFT transition-state analysis .

What methodologies determine solubility in aqueous/organic solvents for in vitro assays?

  • (Basic Research Question) *
    Methodological Answer:
    Use the shake-flask method : saturate solvents (e.g., PBS, DMSO), filter, and quantify via UV-vis spectrophotometry . For low solubility, test co-solvency with PEG-400 or cyclodextrins. Hansen solubility parameters predict optimal solvent blends .

How to reconcile conflicting reports about the compound’s kinase inhibition efficacy?

  • (Advanced Research Question) *
    Methodological Answer:
    Perform meta-analysis of assay conditions (e.g., ATP concentration, incubation time). Validate using standardized ADP-Glo™ assays under controlled KmK_m conditions. Surface plasmon resonance (SPR) independently measures binding kinetics, distinguishing allosteric vs. competitive inhibition. Contradictions may arise from protein isoform variability .

Can machine learning predict derivatives with enhanced bioactivity?

  • (Advanced Research Question) *
    Methodological Answer:
    Train neural networks on structure-activity relationship (SAR) data using descriptors like Morgan fingerprints and 3D pharmacophores. Generative models (e.g., REINVENT) propose derivatives with optimized ADMET profiles. Validate via high-throughput screening and refine models iteratively .

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